6-(Tert-butyl)nicotinic acid hydrochloride

Vue d'ensemble

Description

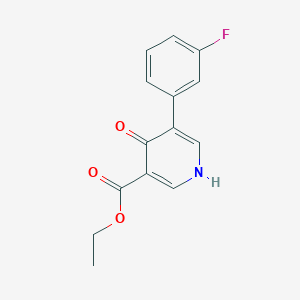

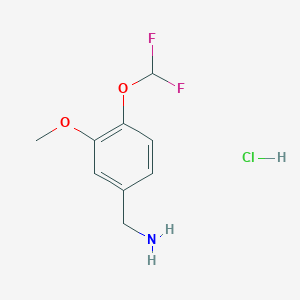

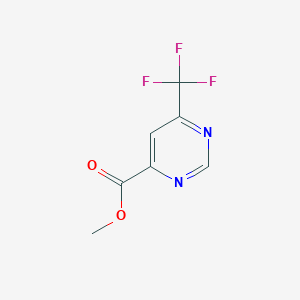

6-(Tert-butyl)nicotinic acid hydrochloride is a chemical compound with the CAS Number: 1820740-37-1 . It has a molecular weight of 215.68 and its IUPAC name is 6-(tert-butyl)nicotinic acid hydrochloride . The compound is solid in its physical form .

Physical And Chemical Properties Analysis

6-(Tert-butyl)nicotinic acid hydrochloride is a solid . Its molecular weight is 215.68 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique

Supramolecular Chemistry

6-(Tert-butyl)nicotinic acid hydrochloride derivatives have been explored for their potential in creating supramolecular self-assembles. Notably, heteroditopic p-tert-butyl thiacalix[4]arenes, functionalized with derivatives of nicotinic acid, have been synthesized. These compounds have shown the capacity to form nanoscale particles that can recognize metal cations and dicarboxylic acids, leading to the formation of cascade or commutative three-component supramolecular systems. This signifies their potential in the field of nanotechnology and material science (Yushkova et al., 2012).

Herbicide Development

Nicotinic acid, a core component of 6-(Tert-butyl)nicotinic acid hydrochloride, has been used to design and synthesize novel herbicides. N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, demonstrated excellent herbicidal activity against specific weed species, indicating the potential of 6-(Tert-butyl)nicotinic acid hydrochloride derivatives in agricultural applications (Yu et al., 2021).

Molecular Pharmacology

The molecular pharmacology of nicotinic acid, closely related to 6-(Tert-butyl)nicotinic acid hydrochloride, has been a subject of research. Studies have delved into the binding mechanisms of nicotinic acid to specific receptors, like PUMA-G and HM74, which are involved in mediating the anti-lipolytic and lipid-lowering effects of nicotinic acid. Understanding these mechanisms can lead to the development of new drugs aimed at treating conditions like dyslipidemia (Tunaru et al., 2003).

Material Science

The structural and chemical properties of 6-(Tert-butyl)nicotinic acid hydrochloride derivatives have been investigated for their potential in material science. Studies have examined the reactivity and interactions of these compounds in various conditions, leading to unexpected outcomes like the C–S bond cleavage during certain reactions. These insights contribute to a deeper understanding of the chemical behavior of such compounds, which is crucial for their application in material synthesis and engineering (Nordin et al., 2016).

Propriétés

IUPAC Name |

6-tert-butylpyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-10(2,3)8-5-4-7(6-11-8)9(12)13;/h4-6H,1-3H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVARPUFSHXZRTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Tert-butyl)nicotinic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1406462.png)

![3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1406464.png)

![6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1406465.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406478.png)

![4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide](/img/structure/B1406480.png)

![Ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate](/img/structure/B1406483.png)